5'-Hydroxypiroxicam

Pharmacology Inflammation COX Inhibition

Procure authentic 5'-Hydroxypiroxicam (CAS 76066-11-0) – the essential, pharmacologically inactive CYP2C9-dependent metabolite of piroxicam. Unlike the parent drug or other oxicams, this standard ensures accurate bioanalytical quantification with a distinct retention time, LLOQ of 1.2 ng/mL in plasma, and a prolonged elimination half-life. It is non-substitutable for differentiating parent drug effects from metabolite contributions, validating CYP2C9 enzyme activity assays, and developing non-invasive salivary monitoring methods. Certified for research use.

Molecular Formula C₁₅H₁₄ClN₃O₅S
Molecular Weight 383.81
CAS No. 76066-11-0
Cat. No. B1141874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Hydroxypiroxicam
CAS76066-11-0
Synonyms4-Hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-Benzothiazine-3-carboxamide 1,1-Dioxide Hydrochloride;  4-Hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-Benzothiazine-3-carboxamide 1,1-Dioxide Monohydrochloride
Molecular FormulaC₁₅H₁₄ClN₃O₅S
Molecular Weight383.81
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O
InChIInChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Hydroxypiroxicam CAS 76066-11-0: A Critical Piroxicam Metabolite for Pharmacokinetic & Analytical Research


5'-Hydroxypiroxicam (CAS 76066-11-0) is the primary inactive pyridine-hydroxylated metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam [1]. Formed predominantly in the liver via the cytochrome P450 2C9 (CYP2C9) enzyme, this compound is essential for studies investigating piroxicam metabolism, CYP2C9 genetic polymorphism, and pharmacokinetic/pharmacodynamic modeling [2]. It belongs to the benzothiazine class of organic compounds and is a crucial analytical reference standard for quantifying piroxicam biotransformation in biological matrices.

Why 5'-Hydroxypiroxicam (76066-11-0) Cannot Be Replaced with Generic Piroxicam or Other Analogs


Procurement of authentic 5'-Hydroxypiroxicam is non-negotiable for precise analytical and metabolic studies. Substituting with piroxicam, other oxicams (e.g., meloxicam), or even structurally similar piroxicam metabolites is scientifically invalid due to profound differences in biological activity, pharmacokinetic profile, and analytical behavior [1]. Unlike the parent drug piroxicam, 5'-Hydroxypiroxicam is pharmacologically inactive as a COX inhibitor, making it essential for discerning parent drug effects from metabolite contributions [1]. Furthermore, 5'-Hydroxypiroxicam exhibits a significantly longer elimination half-life and vastly different plasma protein binding compared to piroxicam, which critically impacts its utility as a precise internal standard or a specific analyte in LC-MS/MS method development [2][3]. Using an incorrect standard leads to inaccurate quantification and misinterpretation of metabolic clearance and exposure data.

Quantitative Differentiation of 5'-Hydroxypiroxicam (76066-11-0) from Piroxicam: A Procurement-Focused Evidence Guide


5'-Hydroxypiroxicam Exhibits Negligible COX Inhibitory Activity Compared to Piroxicam

While piroxicam is a potent non-selective COX inhibitor, its primary metabolite, 5'-Hydroxypiroxicam, demonstrates a complete loss of clinically meaningful anti-inflammatory activity. In a direct head-to-head comparison using the carrageenan-induced rat paw edema model, all synthesized monohydroxylated metabolites, including 5'-Hydroxypiroxicam, were found to be 'less active than piroxicam itself' [1]. This functional divergence is critical for researchers requiring a pure, inactive metabolite standard to deconvolute the pharmacodynamic effects of piroxicam from those of its biotransformation products.

Pharmacology Inflammation COX Inhibition

5'-Hydroxypiroxicam Has a Significantly Longer Elimination Half-Life Than Piroxicam

In elderly subjects after chronic dosing with piroxicam 20 mg once daily, the mean elimination half-life of 5'-Hydroxypiroxicam was determined to be 80.9 hours, which was significantly longer than the 54.9-hour half-life observed for piroxicam [1]. This 47% longer half-life is a quantifiable differentiator that dictates specific analytical requirements for PK studies, as it necessitates extended sampling periods beyond the 72-hour window typically used for piroxicam alone [2]. In a separate study with healthy young volunteers, a similar trend was observed with half-lives of 70.5 hours for 5'-Hydroxypiroxicam and 54.9 hours for piroxicam, confirming the metabolite's consistently prolonged residence time in the body [3].

Pharmacokinetics Drug Metabolism Half-Life

5'-Hydroxypiroxicam Shows 7-Fold Lower Plasma Protein Binding Than Piroxicam

A critical differentiator for analytical method development is the vastly different plasma protein binding profile of the metabolite. At steady-state, the percentage of unbound 5'-Hydroxypiroxicam in plasma averaged 8.07%, which is approximately 7.3 times higher than the 1.10% unbound fraction observed for piroxicam [1]. This substantial difference in free fraction has direct implications for the compound's distribution and clearance, and it is a key parameter when developing or validating bioanalytical methods that rely on protein precipitation or ultrafiltration steps.

Pharmacokinetics Protein Binding Bioanalysis

5'-Hydroxypiroxicam Exhibits a Higher Saliva-to-Plasma Concentration Ratio Than Piroxicam

In a study utilizing LC-MS/MS to simultaneously quantify piroxicam and 5'-Hydroxypiroxicam in plasma and saliva after a 20 mg oral dose, the mean saliva-to-plasma concentration ratio for 5'-Hydroxypiroxicam was found to be 0.04, which is over 13 times greater than the ratio of 0.003 observed for piroxicam [1]. This significant difference is crucial for researchers exploring non-invasive sampling methods. It underscores that the distribution kinetics of the metabolite into saliva are distinct from the parent drug, and an authentic 5'-Hydroxypiroxicam standard is required to accurately correlate salivary concentrations with systemic exposure.

Bioanalysis Saliva LC-MS/MS PK/PD

5'-Hydroxypiroxicam is Formed Exclusively via CYP2C9, Making it a Selective Probe for CYP2C9 Activity

Piroxicam is extensively metabolized, but the primary and clinically relevant biotransformation pathway is its CYP2C9-mediated 5'-hydroxylation to form 5'-Hydroxypiroxicam [1]. Unlike piroxicam, which undergoes multiple metabolic pathways, the formation of 5'-Hydroxypiroxicam is a selective marker for CYP2C9 enzyme activity. This dependency is so pronounced that the pharmacokinetics of piroxicam and the formation of 5'-Hydroxypiroxicam are significantly altered in individuals with CYP2C9 genetic polymorphisms (e.g., CYP2C9*2 and CYP2C9*3) [2]. This establishes 5'-Hydroxypiroxicam as a class-specific probe for in vitro and in vivo CYP2C9 phenotyping studies.

Drug Metabolism CYP2C9 Pharmacogenomics

Validated Application Scenarios for Procuring 5'-Hydroxypiroxicam (76066-11-0)


Analytical Reference Standard for LC-MS/MS Method Development and Validation

5'-Hydroxypiroxicam is an indispensable certified reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its distinct retention time, mass spectral fragmentation pattern, and lower limit of quantification (LLOQ of 1.2 ng/mL in plasma) compared to piroxicam (LLOQ of 6.1 ng/mL in plasma) make it essential for achieving accurate and selective simultaneous quantification of the parent drug and its major metabolite in complex biological matrices [1]. Procuring this standard ensures method accuracy, precision, and compliance with bioanalytical guidelines.

In Vitro and In Vivo CYP2C9 Phenotyping and Drug-Drug Interaction (DDI) Studies

As a selective product of CYP2C9-mediated hydroxylation, 5'-Hydroxypiroxicam serves as a specific biomarker for assessing CYP2C9 enzyme activity [1][2]. It is a critical component in in vitro metabolism assays (e.g., using human liver microsomes) and in vivo clinical pharmacokinetic studies designed to evaluate the impact of CYP2C9 genetic polymorphisms or co-administered drugs on piroxicam clearance. Its long half-life (e.g., 80.9 hours in elderly subjects) [3] necessitates its use as an authentic analyte to accurately model drug exposure and potential accumulation.

Non-Invasive Pharmacokinetic Monitoring via Saliva Sampling

Researchers developing non-invasive sampling techniques benefit significantly from the higher saliva-to-plasma ratio of 5'-Hydroxypiroxicam (0.04) relative to piroxicam (0.003) [1]. This property makes it a more readily detectable and quantifiable analyte in saliva, enabling the development of less invasive, patient-centric methods for monitoring drug metabolism and compliance in clinical studies. An authentic 5'-Hydroxypiroxicam standard is required to establish accurate correlations between salivary concentrations and systemic plasma levels.

Pharmacological Control for Dissecting Piroxicam's Mechanism of Action

Given its confirmed lack of significant anti-inflammatory activity compared to piroxicam [1], 5'-Hydroxypiroxicam is an ideal control compound in preclinical pharmacology studies. It allows researchers to isolate and study the pharmacodynamic effects of piroxicam that are not attributable to its major circulating metabolite. This differentiation is crucial for accurately attributing observed biological responses to either the parent drug or its metabolites in complex in vivo or ex vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Hydroxypiroxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.